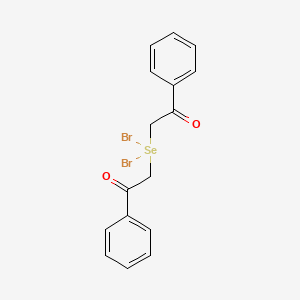![molecular formula C7H12Cl2N2OSi B14357725 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one CAS No. 91360-75-7](/img/structure/B14357725.png)
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trimethylsilyl-imino group attached to the azetidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one typically involves the reaction of dichloroketene with corresponding imine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the azetidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while hydrolysis can produce carboxylic acids and amines.
科学的研究の応用
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one involves its interaction with specific molecular targets. The presence of chlorine atoms and the trimethylsilyl-imino group can influence its reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
3,3-Dichloro-1-methyl-4-(naphthalene-2-yl)azetidin-2-one: Another azetidinone derivative with a naphthalene group.
3,3-Dichloro-1-methyl-4-(phenyl)azetidin-2-one: A similar compound with a phenyl group instead of the trimethylsilyl-imino group.
Uniqueness
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is unique due to the presence of the trimethylsilyl-imino group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
CAS番号 |
91360-75-7 |
|---|---|
分子式 |
C7H12Cl2N2OSi |
分子量 |
239.17 g/mol |
IUPAC名 |
3,3-dichloro-1-methyl-4-trimethylsilyliminoazetidin-2-one |
InChI |
InChI=1S/C7H12Cl2N2OSi/c1-11-5(10-13(2,3)4)7(8,9)6(11)12/h1-4H3 |
InChIキー |
DFAIBTOUKLVVPI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=N[Si](C)(C)C)C(C1=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


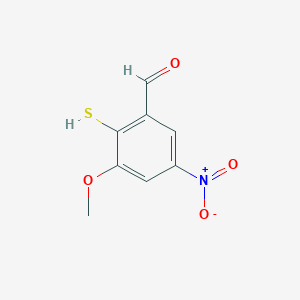
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
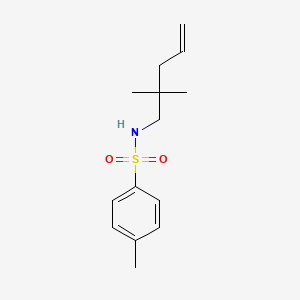
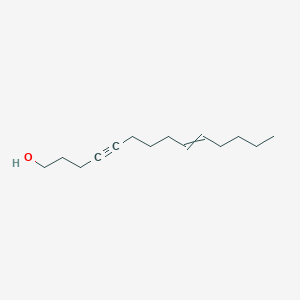

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)
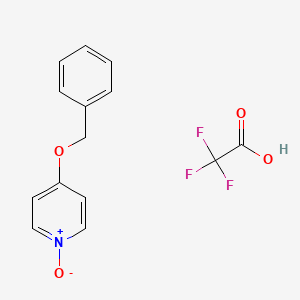
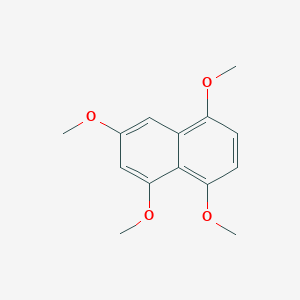
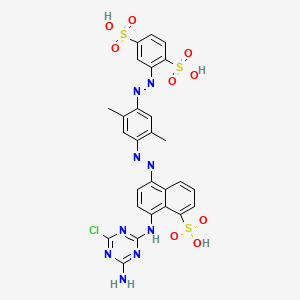
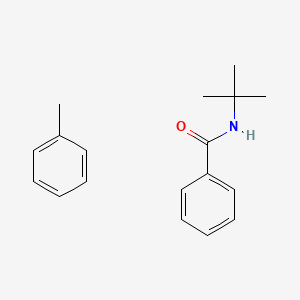
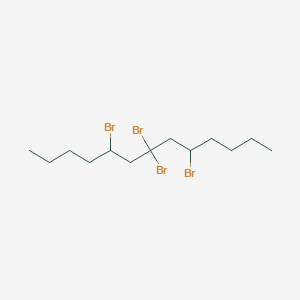
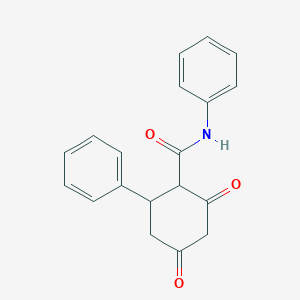
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
